
2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, gas, color, etc.) .
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or from other compounds. It would also include the conditions required for the synthesis like temperature, pressure, catalysts, etc .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, etc., are used for this purpose .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants, products, the conditions under which the reaction occurs, the mechanism of the reaction, etc .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Chemical Synthesis and Structural Characterization
Chemical synthesis and structural characterization form a foundational application in scientific research for compounds like 2-(4-fluorophenyl)-N-(2-(trifluoromethoxy)benzyl)-2H-tetrazole-5-carboxamide. Research has demonstrated the utility of tetrazole derivatives in the formation of coordination networks, leveraging the effects of substituents to influence structures and nonlinear optical (NLO) properties. Hydrothermal synthesis methods using tetrazolate-yl acylamide tectons have led to the development of crystalline coordination networks with significant second harmonic generation (SHG) efficiencies, showcasing the potential of such compounds in materials science (Liao et al., 2013).
Antitumor and Antimicrobial Properties
The research also extends into the biomedical field, where derivatives of similar structures have been synthesized and evaluated for their antitumor and antimicrobial properties. Specific fluorinated benzothiazoles, for example, have been investigated for their potent cytotoxic effects in vitro against certain human breast cancer cell lines, indicating the potential of fluorine-substituted compounds in cancer therapy (Hutchinson et al., 2001). Additionally, the synthesis of thiophene-2-carboxamides and their evaluation for antimicrobial activity highlight the broad-spectrum utility of these compounds in developing new antimicrobial agents with potential antibiofilm properties (Talupur et al., 2021).
Fluorescent Probes and Sensing Applications
Furthermore, certain derivatives have found applications as fluorescent probes for sensing pH and metal cations, showcasing the adaptability of such compounds in chemical sensing and imaging. The high sensitivity to pH changes and selectivity in metal cation binding demonstrate the potential of these compounds in environmental monitoring and biochemical assays (Tanaka et al., 2001).
Novel Coordination Networks and NLO Properties
The study of tetrazolate-based compounds has led to the development of novel coordination networks with varied structural topologies and significant NLO properties. This research underscores the importance of substituent effects in designing materials with potential applications in photonics and optoelectronics (Liao et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N5O2/c17-11-5-7-12(8-6-11)25-23-14(22-24-25)15(26)21-9-10-3-1-2-4-13(10)27-16(18,19)20/h1-8H,9H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSFXUDDCCLPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

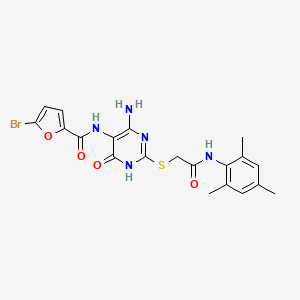
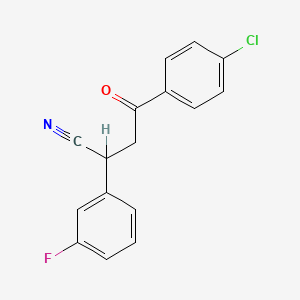
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chloroacetamide](/img/structure/B2844174.png)
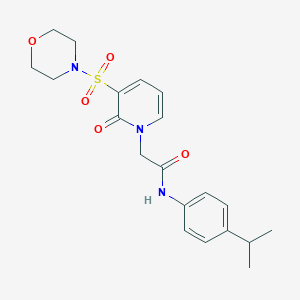
![(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2844180.png)
![(E)-3-(4-ethoxyphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2844182.png)
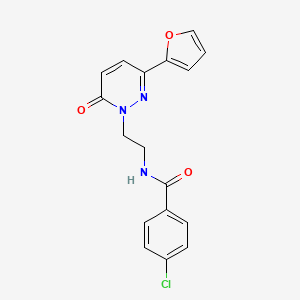


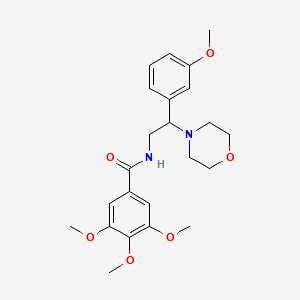
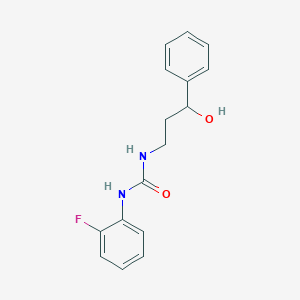
![2-{[3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B2844191.png)
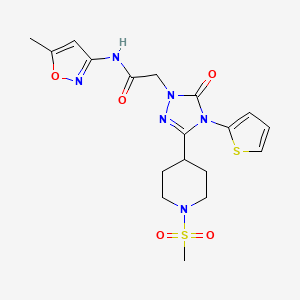
![3-(4-chlorobenzyl)-8-(2-furylmethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2844193.png)